7-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
描述
This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. Key structural features include:
属性
IUPAC Name |
11-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2/c1-14-21(15-3-9-18(30-2)10-4-15)22-25-13-19-20(28(22)26-14)11-12-27(23(19)29)17-7-5-16(24)6-8-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSBEGYRLZJHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a pyrazolo-pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl and methoxyphenyl substituent, contributing to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C20H17FN4O
- Molecular Weight : 348.4 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- SMILES Notation : CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=C(C=C4)F
Biological Activities
Research has demonstrated that compounds in the pyrazolo-pyrimidine class exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that pyrazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results in inhibiting growth and inducing apoptosis.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This activity is attributed to their interaction with inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that certain pyrazolo-pyrimidine derivatives exhibit antimicrobial activity against bacteria and fungi, indicating potential for development as therapeutic agents.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related pyrazolo-pyrimidine compound. The results indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism of action was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of pyrazolo-pyrimidines. The compound was administered to animal models exhibiting inflammatory conditions. Results showed a marked decrease in pro-inflammatory cytokines and improved histological scores compared to controls.
Data Tables
| Biological Activity | Compound Tested | Effect Observed |
|---|---|---|
| Antitumor | Pyrazolo-pyrimidine A | Significant tumor size reduction |
| Anti-inflammatory | Pyrazolo-pyrimidine B | Decreased cytokine levels |
| Antimicrobial | Pyrazolo-pyrimidine C | Inhibition of bacterial growth |
相似化合物的比较
Table 1: Key Structural and Elemental Analysis Comparisons
*The target compound’s molecular formula is inferred as ~C₂₅H₂₀FN₃O₂ based on substituent patterns.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target compound) likely reduces electron density compared to 4-methoxyphenyl (7a) or diazenyl derivatives (4g, 4i), affecting reactivity and binding .
- Steric Effects : The 2-methyl group in the target compound may confer conformational stability absent in derivatives with bulkier substituents (e.g., 2,6-dimethylphenyl in 4g) .
Table 2: Antimicrobial and Antiviral Activity Comparisons
Key Observations:
- Lack of Antimicrobial Activity: Despite structural similarity to bioactive heterocycles, pyrazolo-pyrido-pyrimidinones like the target compound show negligible antimicrobial effects, underscoring the importance of specific substituents (e.g., thione-Schiff bases in triazolo derivatives) for activity .
Physicochemical Properties
- Melting Points : Analogues like 7a exhibit high melting points (278–280°C), suggesting strong crystalline packing due to hydrogen bonding (NH and C=O groups) . The target compound’s methyl and fluorophenyl groups may lower its m.p. by reducing polarity.
- Solubility : Methoxy and fluoro substituents typically enhance lipophilicity, but the 2-methoxyethyl group in ’s compound could improve aqueous solubility compared to the target’s methyl group.
常见问题
Basic: What synthetic strategies are most effective for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis of polycyclic heteroaromatic compounds like this pyrazolo-pyrido-pyrimidine derivative typically involves multi-step pathways. Key steps include:
- Condensation reactions : Reacting pyrazole precursors (e.g., aminopyrazoles) with substituted pyridines or pyrimidines under acidic or basic conditions to form the fused core .
- Substituent introduction : Fluorophenyl and methoxyphenyl groups are added via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or controlled pH .
- Optimization factors : Solvent choice (e.g., DMF for polar intermediates, ethanol for cyclization), temperature (80–120°C for cyclocondensation), and reaction time (12–24 hours) significantly impact yields (reported 50–70% for analogs) .
Basic: How do the fluorophenyl and methoxyphenyl substituents influence physicochemical properties like solubility and lipophilicity?
Answer:
- Lipophilicity : The 4-fluorophenyl group increases hydrophobicity (logP ~3.5 for analogs), while the 4-methoxyphenyl contributes moderate polarity via the methoxy group, balancing solubility in DMSO or ethanol .
- Solubility : Methoxy groups enhance aqueous solubility marginally (e.g., ~0.1 mg/mL in PBS for analogs), but the fused aromatic system limits it. Co-solvents (e.g., PEG-400) or micronization are often required for in vitro assays .
Advanced: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, fluorophenyl aromatic signals at δ 7.2–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C24H18FN5O2: 435.14 g/mol) and detects impurities (e.g., dehalogenation byproducts) .
- X-ray crystallography : Resolves bond angles and dihedral distortions in the fused ring system, critical for structure-activity relationship (SAR) studies .
Advanced: What in vitro models are suitable for initial biological screening, given structural analogs’ activities?
Answer:
- Kinase inhibition assays : Prioritize kinases like CDK2 or EGFR, where pyrazolo-pyrimidines show IC50 values <1 μM in analogs .
- Cellular cytotoxicity : Use MTT assays on cancer lines (e.g., MCF-7, HepG2) with controls for apoptosis (caspase-3 activation) and ROS generation .
- Solubility-driven false negatives : Pre-treat compounds with 0.1% DMSO and validate via LC-MS to distinguish low solubility from true inactivity .
Advanced: How can molecular docking predict target interactions, and what are key limitations?
Answer:
- Protocol : Use AutoDock Vina or Schrödinger Maestro to dock the compound into ATP-binding pockets (e.g., CDK2 PDB: 1HCL). The methoxyphenyl group may form π-π stacking with Phe80, while the fluorophenyl engages hydrophobic subpockets .
- Limitations :
- False positives due to rigid docking; employ molecular dynamics (MD) simulations (>50 ns) to assess binding stability .
- Overlooks metabolic degradation (e.g., demethylation of methoxy groups) .
Basic: What strategies mitigate solubility challenges in bioassays?
Answer:
- Formulation : Use nanoemulsions (e.g., TPGS-based) or cyclodextrin inclusion complexes to enhance aqueous dispersion .
- Pro-drug approaches : Introduce phosphate esters at the pyrimidine N-6 position, which hydrolyze in vivo to improve bioavailability .
Advanced: How to resolve contradictions between computational binding predictions and experimental IC50 values?
Answer:
- Re-evaluate docking parameters : Adjust protonation states (e.g., pyrimidine N-1 at pH 7.4) and include explicit water molecules in the binding site .
- Experimental validation :
- Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd).
- Thermal shift assays (TSA) confirm target engagement via protein melting temperature (ΔTm) shifts .
Advanced: What are the metabolic stability and CYP inhibition profiles of this compound?
Answer:
- Metabolic pathways : CYP3A4/2D6 likely mediate O-demethylation of the methoxyphenyl group, forming a phenolic metabolite (detectable via LC-MS/MS) .
- Microsomal stability : Incubate with human liver microsomes (HLM) + NADPH; half-life <30 min suggests need for structural optimization (e.g., replacing methoxy with CF3) .
- CYP inhibition : Screen against CYP450 isoforms (3A4, 2D6) using fluorogenic substrates; IC50 >10 μM indicates low drug-drug interaction risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
